molecular formula C13H18BFO3 B7970006 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B7970006
M. Wt: 252.09 g/mol
InChI Key: RBLXWFSZYDOHJS-UHFFFAOYSA-N
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Description

This compound is a boric acid derivative . It is used as a reactant in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . The molecular formula of this compound is C11H15BFNO2 .


Synthesis Analysis

The compound is obtained through a two-step substitution reaction . Boronic acid pinacol ester compounds, which are significant reaction intermediates, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . It is also used in Suzuki coupling chemistry .


Physical And Chemical Properties Analysis

The compound is a pale yellow to brown liquid . More detailed physical and chemical properties are not available in the retrieved resources.

properties

IUPAC Name

2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-8-6-11(16)10(15)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLXWFSZYDOHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

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